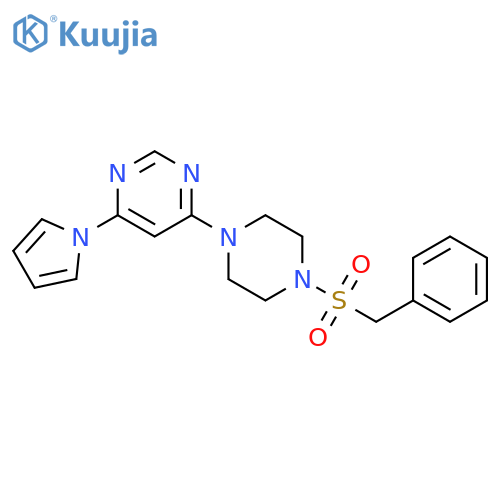

Cas no 1421517-72-7 (4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)

1421517-72-7 structure

商品名:4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

CAS番号:1421517-72-7

MF:C19H21N5O2S

メガワット:383.46734213829

CID:5365636

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-[4-[(Phenylmethyl)sulfonyl]-1-piperazinyl]-6-(1H-pyrrol-1-yl)pyrimidine

- 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

-

- インチ: 1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2

- InChIKey: QIAZPIKUILCYAJ-UHFFFAOYSA-N

- ほほえんだ: C1=NC(N2C=CC=C2)=CC(N2CCN(S(CC3=CC=CC=C3)(=O)=O)CC2)=N1

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 625.2±65.0 °C(Predicted)

- 酸性度係数(pKa): 3.53±0.37(Predicted)

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6363-0742-1mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-30mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-4mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-20mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-5mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-10mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-15mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-10μmol |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-3mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6363-0742-75mg |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |

1421517-72-7 | 75mg |

$208.0 | 2023-09-09 |

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1421517-72-7 (4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬